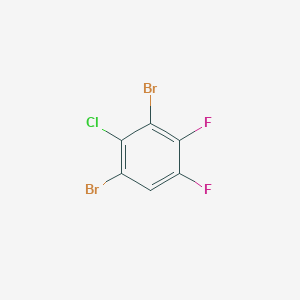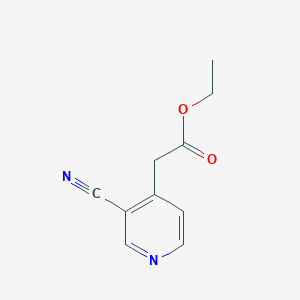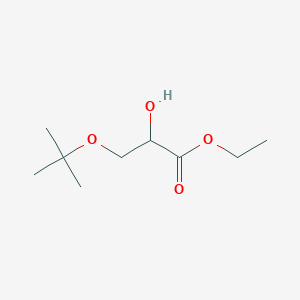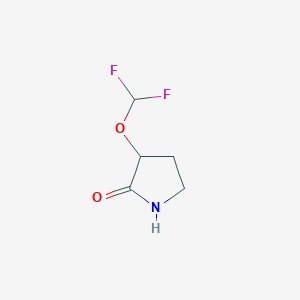
1-Chloro-2,6-dibromo-3,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,6-dibromo-3,4-difluorobenzene is an aromatic compound characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-dibromo-3,4-difluorobenzene typically involves the halogenation of a fluorinated benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by selective halogenation. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,6-dibromo-3,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated phenols or amines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1-Chloro-2,6-dibromo-3,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,6-dibromo-3,4-difluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The presence of multiple halogens on the benzene ring influences the compound’s reactivity and selectivity in different reactions. For example, the electron-withdrawing effects of the halogens can activate the benzene ring towards nucleophilic substitution .
Comparación Con Compuestos Similares
- 1-Chloro-2,4-difluorobenzene
- 1-Bromo-2,4-difluorobenzene
- 1,4-Difluorobenzene
Comparison: 1-Chloro-2,6-dibromo-3,4-difluorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to compounds with only fluorine or a single type of halogen. The combination of different halogens can enhance the compound’s reactivity and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C6HBr2ClF2 |
|---|---|
Peso molecular |
306.33 g/mol |
Nombre IUPAC |
1,3-dibromo-2-chloro-4,5-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(10)6(11)4(8)5(2)9/h1H |
Clave InChI |
PLCXRTNHKJPKMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Cl)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)




![4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B13090845.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)



![1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone](/img/structure/B13090871.png)

